Cas no 439108-63-1 (1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole)

1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole is a heterocyclic organic compound featuring a benzimidazole core linked to a substituted pyrimidine moiety via a phenyl spacer. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The compound exhibits strong π-conjugation, enhancing its potential as a building block for optoelectronic materials or as a pharmacophore in drug discovery. Its rigid, planar architecture promotes stable interactions with biological targets, while the methyl substitution on the pyrimidine ring offers tunable reactivity. High purity and well-defined synthetic pathways ensure reproducibility for advanced applications in medicinal chemistry and functional materials development.
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole structure
439108-63-1 structure
商品名:1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole
CAS番号:439108-63-1
MF:C18H14N4
メガワット:286.33056306839
CID:5269699

1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole 化学的及び物理的性質

名前と識別子

    • 1-[4-(2-METHYL-4-PYRIMIDINYL)PHENYL]-1H-1,3-BENZIMIDAZOLE
    • 1-[4-(2-methylpyrimidin-4-yl)phenyl]-1H-1,3-benzodiazole
    • 1H-Benzimidazole, 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-
    • MLS000541275
    • 1-[4-(2-methylpyrimidin-4-yl)phenyl]benzimidazole
    • SMR000126133
    • Oprea1_007540
    • BDBM75467
    • cid_1477797
    • HMS2346L09
    • 1-[4-(2-methyl-4-pyrimidinyl)phenyl]benzimidazole
    • 1-[4-(2-Methyl-4-pyrimidinyl)phenyl]-1H-benzimidazole
    • 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole
    • インチ: 1S/C18H14N4/c1-13-19-11-10-16(21-13)14-6-8-15(9-7-14)22-12-20-17-4-2-3-5-18(17)22/h2-12H,1H3
    • InChIKey: DXNCAHDHRPSVKE-UHFFFAOYSA-N
    • ほほえんだ: N1(C=NC2C=CC=CC1=2)C1C=CC(C2C=CN=C(C)N=2)=CC=1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 2
  • 複雑さ: 366
  • トポロジー分子極性表面積: 43.6
  • 疎水性パラメータ計算基準値(XlogP): 3.4

1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670384-10mg
1-(4-(2-Methylpyrimidin-4-yl)phenyl)-1H-benzo[d]imidazole
439108-63-1 98%
10mg
¥809 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670384-2mg
1-(4-(2-Methylpyrimidin-4-yl)phenyl)-1H-benzo[d]imidazole
439108-63-1 98%
2mg
¥536 2023-04-03
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00907041-1g
1-[4-(2-Methylpyrimidin-4-yl)phenyl]-1H-1,3-benzodiazole
439108-63-1 90%
1g
¥2401.0 2024-04-18
Key Organics Ltd
4T-0293-5MG
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole
439108-63-1 >90%
5mg
£35.00 2025-02-09
Key Organics Ltd
4T-0293-100MG
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole
439108-63-1 >90%
100mg
£110.00 2025-02-09
Key Organics Ltd
4T-0293-10MG
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole
439108-63-1 >90%
10mg
£48.00 2025-02-09
Ambeed
A916898-1g
1-[4-(2-Methylpyrimidin-4-yl)phenyl]-1H-1,3-benzodiazole
439108-63-1 90%
1g
$350.0 2023-04-04
Key Organics Ltd
4T-0293-50MG
1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole
439108-63-1 >90%
50mg
£77.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670384-5mg
1-(4-(2-Methylpyrimidin-4-yl)phenyl)-1H-benzo[d]imidazole
439108-63-1 98%
5mg
¥582 2023-04-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1670384-1mg
1-(4-(2-Methylpyrimidin-4-yl)phenyl)-1H-benzo[d]imidazole
439108-63-1 98%
1mg
¥509 2023-04-03

1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole 関連文献

1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazoleに関する追加情報

Compound CAS No. 439108-63-1: 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole

The compound CAS No. 439108-63-1, also known as 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole, is a highly specialized organic molecule with significant potential in various fields of chemical research and application. This compound belongs to the class of benzimidazoles, which are well-known for their versatile properties and wide-ranging applications in pharmaceuticals, materials science, and catalysis.

The structure of this compound is characterized by a benzimidazole ring system fused with a pyrimidine moiety, which introduces unique electronic and steric properties. The presence of the pyrimidine ring, substituted with a methyl group at position 2, further enhances the compound's reactivity and selectivity in various chemical reactions. Recent studies have highlighted the potential of this compound as a precursor for the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), due to its ability to coordinate with metal ions and form stable networks.

One of the most promising applications of 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole lies in its role as a building block for drug discovery. The benzimidazole core is known to exhibit significant bioactivity, particularly in anticancer and antiviral therapies. Researchers have demonstrated that this compound can serve as a scaffold for the development of novel therapeutic agents by modifying its substituents to target specific biological pathways.

In addition to its pharmaceutical applications, this compound has shown remarkable potential in the field of optoelectronics. The conjugated π-system within the molecule enables it to exhibit strong fluorescence properties, making it a candidate for use in light-emitting diodes (LEDs) and sensors. Recent advancements in nanotechnology have further expanded its utility, with studies exploring its use in the fabrication of nanoscale devices for energy storage and conversion.

The synthesis of CAS No. 439108-63-1 involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the benzimidazole ring through condensation reactions and subsequent functionalization to introduce the pyrimidine substituent. These methods have been optimized to achieve high yields and purity, ensuring the compound's suitability for both academic research and industrial applications.

From an environmental perspective, this compound has been evaluated for its biodegradability and eco-friendliness. Studies indicate that it exhibits low toxicity towards aquatic organisms, making it a safer alternative to traditional organic compounds used in industrial processes. This attribute aligns with current global trends toward sustainable chemistry and green manufacturing practices.

In conclusion, 1-[4-(2-methyl-4-pyrimidinyl)phenyl]-1H-1,3-benzimidazole represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique chemical structure, combined with its favorable properties, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing modern science and technology.

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